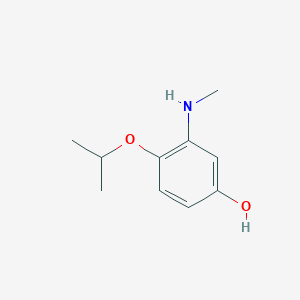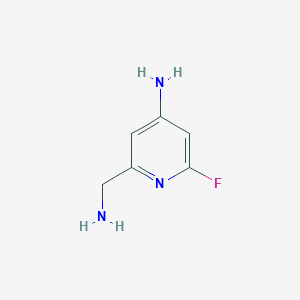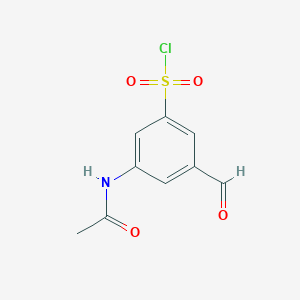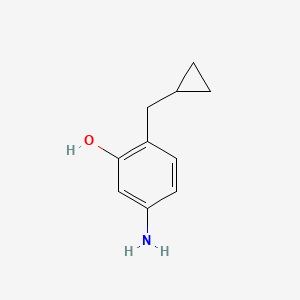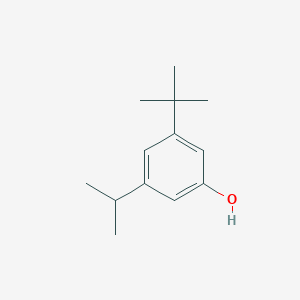![molecular formula C13H11N3OS B14844846 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a benzylthio substituent at the 2-position and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from a 2-aminopyrimidine derivative, cyclization with a suitable reagent can form the pyrrolo[2,3-D]pyrimidine core.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions. A common method involves reacting the pyrrolo[2,3-D]pyrimidine core with benzylthiol in the presence of a base.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through oxidation reactions. For instance, using an oxidizing agent like m-chloroperbenzoic acid can introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the benzylthio group.
Reduced Pyrimidine Derivatives: Formed from the reduction of the pyrimidine ring.
Substituted Derivatives: Formed from substitution reactions at the hydroxyl group.
科学的研究の応用
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. Its unique structure allows it to interact with various molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cellular proliferation, such as tyrosine kinases. By binding to these enzymes, the compound can disrupt signaling pathways that promote cancer cell growth and survival.
類似化合物との比較
Similar Compounds
- 2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-OL
- 2-(Benzylthio)-3-ethyl-5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4(3H)-one
Uniqueness
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of both a benzylthio group and a hydroxyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H11N3OS |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
2-benzylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c17-12-10-6-7-14-11(10)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16,17) |
InChIキー |
FUMBVWQLYALZAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=CN3)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
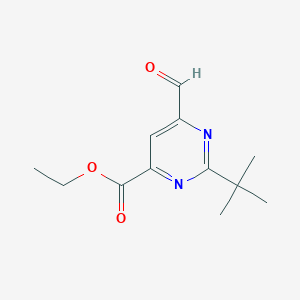
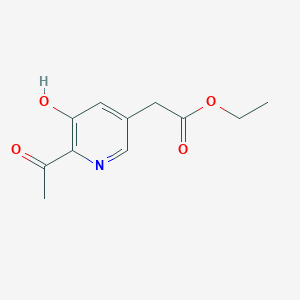
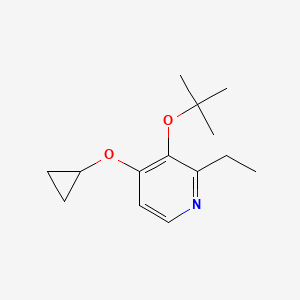
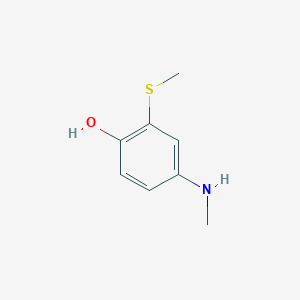
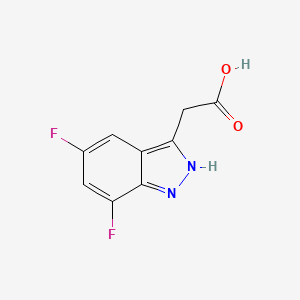

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
